molecular formula C7H5Br2IO B6318619 1,5-Dibromo-2-iodo-4-methoxybenzene CAS No. 1695962-39-0

1,5-Dibromo-2-iodo-4-methoxybenzene

Cat. No.: B6318619
CAS No.: 1695962-39-0
M. Wt: 391.83 g/mol
InChI Key: PHKSRXNRFGJDPS-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-iodo-4-methoxybenzene (C₇H₄Br₂IMO) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 5, an iodine atom at position 2, and a methoxy group at position 2. Its reactivity is influenced by the electron-withdrawing effects of halogens and the electron-donating methoxy group, enabling diverse substitution reactions.

Properties

IUPAC Name

1,5-dibromo-2-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKSRXNRFGJDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Bromination and Iodination

The synthesis of 1,5-dibromo-2-iodo-4-methoxybenzene often begins with a methoxy-substituted benzene precursor. Bromination is typically performed using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃). For example, bromination of 4-methoxytoluene under controlled conditions yields 1,3-dibromo-4-methoxybenzene as an intermediate. Subsequent iodination employs iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to introduce the iodine atom at the ortho position relative to the methoxy group.

Key Reaction Conditions:

  • Bromination: 40–60°C, 6–12 hours, Br₂ (2.2 equiv), Fe catalyst (5 mol%).

  • Iodination: Room temperature, 24 hours, I₂ (1.5 equiv), H₂O₂ (3 equiv).

Methoxylation via Nucleophilic Substitution

In cases where the methoxy group is introduced post-halogenation, a nitro group may serve as a directing group. For instance, 1,5-dibromo-2-iodo-4-nitrobenzene undergoes nucleophilic aromatic substitution with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 80°C for 8 hours, replacing the nitro group with a methoxy group. This method avoids competing side reactions common in electrophilic substitution.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions enable modular construction of the aromatic scaffold. A representative protocol involves reacting 2-iodoaniline with (2-bromo-5-methoxyphenyl)boronic acid under Suzuki conditions. The reaction employs Pd(PPh₃)₂Cl₂ (3 mol%) and NaHCO₃ in a 2:1 mixture of 1,2-dimethoxyethane (DME) and water at 120°C for 3 hours, achieving an 81% yield of the biaryl intermediate. Subsequent halogenation steps introduce the remaining bromine and iodine atoms.

Optimized Conditions:

ParameterValue
CatalystPd(PPh₃)₂Cl₂ (3 mol%)
BaseNaHCO₃ (3.0 equiv)
SolventDME/H₂O (2:1)
Temperature120°C
Yield81%

Ullmann-Type Coupling

Multi-Step Industrial Synthesis

Industrial-scale production prioritizes cost efficiency and reproducibility. A three-step sequence is commonly employed:

  • Nitration: 4-Methoxytoluene is nitrated using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C to yield 4-methoxy-2-nitrotoluene.

  • Bromination: The nitro intermediate undergoes bromination with Br₂/Fe to install bromine atoms at the 1 and 5 positions.

  • Iodination and Demethylation: Iodine is introduced via Ullmann coupling, followed by demethylation using boron tribromide (BBr₃) and re-methylation with methyl iodide (CH₃I) to refine regioselectivity.

Critical Process Parameters:

  • Nitration: 0°C, 2 hours, HNO₃ (1.1 equiv), H₂SO₄ (catalyst).

  • Demethylation: -78°C, BBr₃ (3 equiv), dichloromethane (DCM).

Challenges and Optimization

Regioselectivity Control

The electron-donating methoxy group directs electrophilic substitution to the para and ortho positions, but competing bromination/iodination at meta sites can occur. Computational studies suggest that steric hindrance from the methoxy group favors iodination at the 2-position over the 6-position.

Purification Techniques

Due to the compound’s high molecular weight and halogen content, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the halogenated benzene to less substituted derivatives.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted methoxybenzenes, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1,5-Dibromo-2-iodo-4-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-iodo-4-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared with three key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number
1,5-Dibromo-2-iodo-4-methoxybenzene Br (1,5), I (2), OMe (4) C₇H₄Br₂IMO ~421.82* Not explicitly listed†
1,5-Dibromo-2-methoxy-4-nitrobenzene Br (1,5), OMe (2), NO₂ (4) C₇H₅Br₂NO₃ 310.93 860585-41-7
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl (1,5), OMe (3), NO₂ (2) C₇H₅Cl₂NO₃ 222.03 74672-01-8

*Calculated based on atomic masses.

  • Halogen vs. Nitro Groups : Replacing iodine in the target compound with a nitro group (as in 1,5-dibromo-2-methoxy-4-nitrobenzene) reduces molecular weight by ~110 g/mol and introduces a strong electron-withdrawing group, which may enhance electrophilic substitution reactivity at specific positions .

Physical Properties and Stability

Table 2: Physical Properties

Compound Name Appearance Storage Temperature Stability Notes
1,5-Dibromo-2-methoxy-4-nitrobenzene Powder Room Temperature (RT) Stable under dry conditions; nitro group may pose explosion risk under heat
1,5-Dichloro-3-methoxy-2-nitrobenzene Not specified Not specified Likely less stable than brominated analogs due to weaker C-Cl bonds

Biological Activity

1,5-Dibromo-2-iodo-4-methoxybenzene (CAS No. 1695962-39-0) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a methoxy group and multiple halogen substituents, which significantly influence its chemical reactivity and biological interactions. Its structure can be represented as follows:

C9H6Br2IO\text{C}_9\text{H}_6\text{Br}_2\text{I}\text{O}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated aromatic compounds. For instance, this compound has been investigated for its efficacy against various bacterial strains. Research indicates that compounds with similar structures exhibit potent antibacterial activity against Staphylococcus aureus, suggesting a possible mechanism involving inhibition of bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The presence of bromine and iodine atoms enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with nucleophiles present in biological systems. This could lead to modifications in proteins or nucleic acids, potentially resulting in cytotoxic effects on target cells.

Study 1: Antimicrobial Evaluation

In a recent study, this compound was evaluated alongside other halogenated compounds for antibacterial activity. The results indicated that this compound exhibited significant activity against S. aureus with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .

Study 2: Cytotoxicity Assays

Another investigation assessed the cytotoxic effects of various halogenated compounds on cancer cell lines. It was found that this compound induced apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent . The study utilized flow cytometry to analyze cell viability and apoptosis markers.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntibacterialActive against S. aureus
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What synthetic methodologies are most effective for preparing 1,5-Dibromo-2-iodo-4-methoxybenzene with high regioselectivity?

  • Methodological Answer : The synthesis typically involves halogenation and functional group protection strategies. For bromination, electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂ with FeBr₃ as a catalyst) ensures regioselectivity at the 1,5-positions. Iodination can be achieved via directed ortho-metalation (DoM) or using iodine monochloride (ICl) in the presence of a Lewis acid. Methoxy groups act as ortho/para-directing groups, requiring precise temperature control to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chemical shifts for methoxy protons at ~3.8 ppm and aromatic protons in the deshielded region).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns characteristic of Br and I.
  • Elemental analysis : Confirm C/H/Br/I/O ratios.
  • Melting point determination : Compare with literature values to assess purity.
    Discrepancies in spectral data may indicate residual solvents or byproducts, necessitating further purification .

Q. What safety protocols are essential for handling halogenated aromatic compounds like this compound?

  • Methodological Answer :
  • Use fume hoods and closed systems to minimize inhalation/contact risks.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in amber glass containers under inert gas (e.g., N₂) to prevent degradation.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate for iodine residues).
    Refer to SDS guidelines for halogenated benzenes for emergency measures (e.g., skin decontamination with copious water) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
  • Electrophilic substitution sites : Fukui indices identify nucleophilic/electrophilic regions.
  • Transition states : Energy barriers for cross-coupling reactions (e.g., Suzuki-Miyaura) involving Br/I substituents.
  • Thermochemical stability : Gibbs free energy changes for intermediates.
    Validate computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What experimental strategies resolve contradictions in reactivity data for halogenated methoxybenzenes?

  • Methodological Answer :
  • Controlled comparative studies : Synthesize analogs (e.g., 1,4-dibromo vs. 1,5-dibromo isomers) to isolate substituent effects.
  • Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track solvent participation in reactions.
  • High-throughput screening : Test reactivity under diverse conditions (catalysts, solvents, temperatures) to identify outliers.
  • Meta-analysis : Cross-reference datasets from PubChem, Reaxys, and NIST to identify systematic errors .

Q. How can retrosynthetic analysis streamline the design of complex molecules using this compound as a building block?

  • Methodological Answer :
  • Retrosynthetic disconnections : Prioritize cleavage of C–I bonds (weaker than C–Br) for Suzuki couplings or Ullmann reactions.
  • Protecting group strategy : Temporarily mask the methoxy group (e.g., as a silyl ether) to direct halogenation.
  • AI-driven synthesis planning : Use tools like Pistachio or Reaxys to predict feasible routes for one-step transformations (e.g., selective dehalogenation) .

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